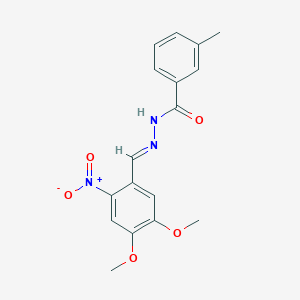

![molecular formula C14H10N2OS B5577755 2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a part of a broader category of chemicals known for their diverse chemical reactions, physical and chemical properties, and potential applications in materials science and organic synthesis. Its relevance spans from being a chromophore to being involved in cross-dehydrogenative coupling reactions.

Synthesis Analysis

The synthesis of related benzothiophene derivatives involves ring contraction reactions, oxidative coupling, and reactions with amines, showcasing a variety of methods to manipulate the benzothiophene backbone for the introduction of functional groups. For instance, Nakazumi et al. (1990) describe the preparation of 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones through ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines, highlighting a method for creating new donor–acceptor chromophores (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Molecular Structure Analysis

The structure of these compounds can be determined through techniques such as X-ray crystallography, as indicated in the synthesis of the N,N-dimethylaminomethylene derivative, which was analyzed to confirm its molecular configuration.

Chemical Reactions and Properties

Chemical reactions involving benzothiophene derivatives can lead to the formation of new C-C bonds through cross-dehydrogenative coupling and can include the synthesis of spiroheterocycles, indicating a high degree of reactivity and functional group compatibility. Kumaran and Parthasarathy (2021) developed a Rh(III)-catalyzed cross-dehydrogenative coupling of N-pyridinylindoles with benzo[b]thiophene 1,1-dioxides, which underscores the versatility of these compounds in forming complex heterocyclic structures (Kumaran & Parthasarathy, 2021).

Scientific Research Applications

Donor-Acceptor Chromophores

Synthesis and Characterization

A study by Nakazumi et al. (1990) discussed the preparation of 2-(Amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones by ring contraction, introducing these compounds as new donor-acceptor chromophores. The structural determination of these derivatives was achieved through X-ray crystallographic analysis, highlighting their potential in photophysical applications due to their unique electron donor-acceptor properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Heterocyclic Systems Synthesis

Novel Heterocyclic System Synthesis

Cekavicus et al. (2008) investigated new applications of benzo[b]thiophen-3(2H)-one 1,1-dioxide, leading to the synthesis of a new heterocyclic system. This research demonstrated the compound's versatility in creating spiroheterocycles, which could be pivotal in developing new materials or pharmaceuticals (Cekavicus et al., 2008).

Antimicrobial Activity

Synthesis and Antimicrobial Screening

Naganagowda and Petsom (2011) explored the antimicrobial potential of new quinazolinones derivatives synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride. The synthesized compounds exhibited significant antibacterial and antifungal activities, indicating the potential use of benzothiophene derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Material Science Applications

Electronically Active Materials

Research by Guan et al. (2010) focused on the electronic structure of materials incorporating benzothiophene derivatives, crucial for applications in organic electronics and photovoltaics. This work contributes to understanding the electronic interactions in materials that are essential for solar energy conversion (Guan et al., 2010).

Fluorescent Sensors

Development of Fluorescent Sensors

Hagimori et al. (2015) developed low-molecular-weight fluorescent sensors based on pyridine-pyridone core structures, including benzothiophene derivatives. These sensors exhibited significant shifts in emission wavelength upon binding to zinc ions, highlighting their potential in bioimaging and environmental monitoring (Hagimori, Mizuyama, Tominaga, Mukai, & Saji, 2015).

properties

IUPAC Name |

2-(pyridin-3-yliminomethyl)-1-benzothiophen-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14-11-5-1-2-6-12(11)18-13(14)9-16-10-4-3-7-15-8-10/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLVVBQJUSGTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C=NC3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)

![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

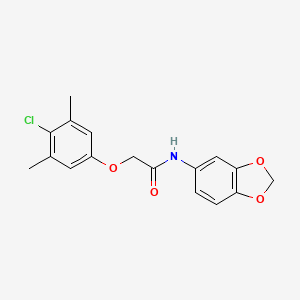

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

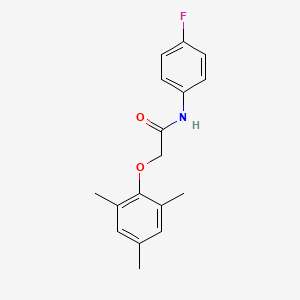

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)